Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N-benzyl-5-methoxy-N-methyl-1-(1-pyrrolidinyl)-, hydrochloride, hydrate Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N-benzyl-5-methoxy-N-methyl-1-(1-pyrrolidinyl)-, hydrochloride, hydrate
Brand Name: Vulcanchem
CAS No.: 63766-34-7
VCID: VC18471437
InChI: InChI=1S/C23H30N2O3S.ClH/c1-24(17-18-9-4-3-5-10-18)29(26,27)22-14-13-21(28-2)19-11-8-12-20(23(19)22)25-15-6-7-16-25;/h3-5,9-10,13-14,20H,6-8,11-12,15-17H2,1-2H3;1H
SMILES:
Molecular Formula: C23H31ClN2O3S
Molecular Weight: 451.0 g/mol

Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N-benzyl-5-methoxy-N-methyl-1-(1-pyrrolidinyl)-, hydrochloride, hydrate

CAS No.: 63766-34-7

Cat. No.: VC18471437

Molecular Formula: C23H31ClN2O3S

Molecular Weight: 451.0 g/mol

* For research use only. Not for human or veterinary use.

Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N-benzyl-5-methoxy-N-methyl-1-(1-pyrrolidinyl)-, hydrochloride, hydrate - 63766-34-7

Specification

CAS No. 63766-34-7
Molecular Formula C23H31ClN2O3S
Molecular Weight 451.0 g/mol
IUPAC Name N-benzyl-4-methoxy-N-methyl-8-pyrrolidin-1-ium-1-yl-5,6,7,8-tetrahydronaphthalene-1-sulfonamide;chloride
Standard InChI InChI=1S/C23H30N2O3S.ClH/c1-24(17-18-9-4-3-5-10-18)29(26,27)22-14-13-21(28-2)19-11-8-12-20(23(19)22)25-15-6-7-16-25;/h3-5,9-10,13-14,20H,6-8,11-12,15-17H2,1-2H3;1H
Standard InChI Key SJZFRABFXYEAEQ-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC=CC=C1)S(=O)(=O)C2=C3C(CCCC3=C(C=C2)OC)[NH+]4CCCC4.[Cl-]

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound is a naphthalene-sulfonamide derivative featuring a tetrahydronaphthalene core substituted with methoxy, benzyl, methyl, and pyrrolidinyl groups. Its molecular formula is C₂₃H₃₁ClN₂O₃S, with a molecular weight of 451.0 g/mol . The hydrochloride salt form enhances solubility, while the hydrate component stabilizes the crystalline structure under ambient conditions.

Key structural elements include:

  • A 1,2,3,4-tetrahydronaphthalene ring system fused to a sulfonamide group at position 8.

  • N-Benzyl and N-methyl substitutions on the sulfonamide nitrogen.

  • A 5-methoxy group on the tetrahydronaphthalene core.

  • A 1-pyrrolidinyl moiety attached to position 1 of the tetrahydronaphthalene ring .

Spectroscopic and Computational Data

The SMILES notation (CN(CC1=CC=CC=C1)S(=O)(=O)C2=C3C(CCCC3=C(C=C2)OC)[NH+]4CCCC4.[Cl-]) encapsulates the connectivity of functional groups . Nuclear magnetic resonance (NMR) data for analogous naphthalene-sulfonamides reveal characteristic shifts:

  • Aromatic protons in the naphthalene ring resonate at δ 7.2–8.3 ppm .

  • Methoxy groups appear as singlets near δ 3.5–3.8 ppm .

  • Pyrrolidinyl protons exhibit multiplet patterns at δ 2.5–3.5 ppm .

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 451.0, consistent with the hydrochloride hydrate form .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of naphthalene-sulfonamide derivatives typically involves multi-step protocols:

  • Sulfonylation: Reaction of 3,4,5-trimethoxyaniline with naphthalene-1-sulfonyl chloride in dichloromethane yields intermediate sulfonamides .

  • Alkylation: Introduction of benzyl and methyl groups via nucleophilic substitution using benzyl halides and methyl iodide .

  • Salt Formation: Treatment with hydrochloric acid generates the hydrochloride salt, followed by hydration to stabilize the crystal lattice .

For example, intermediate 7 in Scheme 1 of undergoes benzylation with substituted benzyl halides to produce target compounds. The presence of KI and K₂CO₃ facilitates efficient alkylation under mild conditions.

Structure-Activity Relationship (SAR) Insights

Modifications to the naphthalene-sulfonamide scaffold significantly impact biological activity:

  • Naphthalen-1-yl substituents enhance antiproliferative activity compared to naphthalen-2-yl or phenyl groups (e.g., compound 5c vs. 5d in ).

  • Electron-donating groups (e.g., 4-methoxy) improve binding affinity to tubulin, as evidenced by IC₅₀ values of 0.51 µM in MCF-7 cells .

  • Hydrophilic groups like pyrrolidinyl improve solubility but may reduce blood-brain barrier permeability .

Pharmacological Profile

Antiproliferative Activity

Naphthalene-sulfonamides exhibit potent activity against cancer cell lines:

CompoundIC₅₀ (µM) in MCF-7IC₅₀ (µM) in A549
5c (naphthalen-1-yl)0.51 ± 0.030.33 ± 0.01
8b (4-methyl)2.20 ± 0.191.29 ± 0.19
Cisplatin11.15 ± 0.754.92 ± 0.46

Data adapted from demonstrate that the naphthalen-1-yl derivative (5c) outperforms cisplatin by 22-fold in MCF-7 cells. Mechanistic studies attribute this activity to tubulin polymerization inhibition, disrupting microtubule dynamics in dividing cells .

CCR8 Antagonism

Early-stage research on related naphthalene-sulfonamides highlights their role as CCR8 antagonists, with binding affinities (Kᵢ) in the nanomolar range . Although direct data for this compound are unavailable, structural analogs inhibit chemokine-driven migration of T-cells, suggesting potential immunomodulatory applications .

Analytical and Physicochemical Properties

Solubility and Stability

The hydrochloride hydrate form confers aqueous solubility >10 mg/mL, critical for intravenous administration. Hydration stabilizes the compound against thermal degradation up to 150°C, as shown by thermogravimetric analysis (TGA) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): Key signals include δ 8.27 (d, J=7.4 Hz, H-5), δ 3.63 (s, OCH₃), and δ 2.5–3.5 (m, pyrrolidinyl protons) .

  • HRMS: Observed [M–H]⁻ peak at m/z 316.0444 aligns with theoretical calculations (Δ = 0.0005) .

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